molecular formula C9H9ClF3NO2 B14784613 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride

1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride

Cat. No.: B14784613
M. Wt: 255.62 g/mol
InChI Key: PXYKGDJCQHIYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features a benzodioxole ring fused with a trifluoroethanamine moiety, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride typically involves several steps:

    Synthetic Routes: The preparation begins with the formation of the benzodioxole ring, followed by the introduction of the trifluoroethanamine group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and amination.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or copper to facilitate the processes.

    Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the trifluoroethanamine group is replaced by other nucleophiles such as thiols or amines.

    Common Reagents and Conditions: Typical reagents include halogens, acids, bases, and metal catalysts. The reactions are often conducted in solvents like dichloromethane or ethanol under reflux conditions.

    Major Products: The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and apoptosis. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(1,3-benzodioxol-5-yl)-2-butanamine and 1-(1,3-benzodioxol-5-yl)-2-aminopropane share structural similarities.

    Uniqueness: The presence of the trifluoroethanamine group distinguishes it from other benzodioxole derivatives, potentially leading to unique biological activities and chemical reactivity.

    List of Similar Compounds:

Properties

Molecular Formula

C9H9ClF3NO2

Molecular Weight

255.62 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6;/h1-3,8H,4,13H2;1H

InChI Key

PXYKGDJCQHIYIP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.